1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Overview
Description
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C12H10BrClO2 and its molecular weight is 301.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A facile synthesis method for enantiomerically pure compounds related to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has been developed, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process is characterized by its affordability, scalability, and the ability to produce diarylethanes with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).
Molecular Docking Studies
Research involving molecular docking studies on compounds with structural similarities to this compound has shown potential inhibitory activity against kinesin spindle protein (KSP), suggesting applications in cancer therapy and drug design (ShanaParveen et al., 2016).
Protective Group Chemistry
2-Chlorotetrahydrofuran (2-Cl-THF) has been utilized in reactions with alcohols and other functional groups to introduce the tetrahydro-2-furanyl moiety, demonstrating the relevance of furan derivatives in synthetic organic chemistry for the protection of functional groups (Kruse et al., 2010).
Computational Studies
Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including those similar to this compound, have been conducted to understand the reaction mechanisms and properties of these compounds, contributing to the field of theoretical and computational chemistry (Erdogan & Erdoğan, 2019).
Photochemical Routes to Derivatives
A metal-free photochemical method has been developed to synthesize 2-substituted benzo[b]furans, demonstrating the utility of furan derivatives in photochemical reactions for the efficient synthesis of complex organic structures (Protti et al., 2012).
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2/c13-12-6-5-11(16-12)10(15)7-8-3-1-2-4-9(8)14/h1-6,10,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKOKWKYMCCCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CC=C(O2)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.